(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Lipophilicity Drug-likeness Membrane permeability

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL (CAS 1269986-07-3) is an enantiomerically pure, chiral 1,2-amino alcohol bearing a para-bromophenyl substituent. With a molecular weight of 230.10 g/mol, molecular formula C9H12BrNO, and two asymmetric carbon atoms in the (1S,2S) configuration, this compound serves as a stereodefined intermediate for asymmetric synthesis and medicinal chemistry applications.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B13040774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)Br)N)O
InChIInChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1
InChIKeyRTRKBXOMILNDHA-IMTBSYHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL: Chiral Amino Alcohol Building Block for Stereospecific Synthesis and Medicinal Chemistry Procurement


(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL (CAS 1269986-07-3) is an enantiomerically pure, chiral 1,2-amino alcohol bearing a para-bromophenyl substituent. With a molecular weight of 230.10 g/mol, molecular formula C9H12BrNO, and two asymmetric carbon atoms in the (1S,2S) configuration, this compound serves as a stereodefined intermediate for asymmetric synthesis and medicinal chemistry applications . The computed partition coefficient (XLogP3) is 1.5 and topological polar surface area (TPSA) is 46.3 Ų, placing it within favorable drug-like physicochemical space . Commercially available purities range from 95% to 98% depending on the vendor .

Why (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL Cannot Be Replaced by Its 4-Chloro, 4-Fluoro, or Regioisomeric Analogs in Stereochemically Demanding Applications


Within the 1-amino-1-arylpropan-2-ol scaffold, the combination of absolute stereochemistry (1S,2S vs. 1S,2R vs. 1R,2S), halogen identity (Br vs. Cl vs. F vs. H), and halogen substitution position (para vs. meta vs. ortho) generates a matrix of closely related compounds that are not functionally interchangeable. The (1S,2S) diastereomer differs in spatial orientation of the amino and hydroxyl pharmacophoric groups from its (1S,2R) and (1R,2S) counterparts, producing distinct intermolecular interaction geometries at biological targets . The 4-bromo substituent imparts a quantifiably different lipophilicity (XLogP3 = 1.5) and halogen-bonding potential compared to 4-chloro or 4-fluoro analogs, directly affecting binding thermodynamics in protein–ligand interactions . Furthermore, the para-bromine serves as a specific synthetic handle for cross-coupling reactions that ortho- or meta-bromo isomers cannot replicate with identical regiochemical outcomes . Procurement of a stereochemically undefined or differently halogenated analog introduces variables in reactivity, binding, and downstream synthetic compatibility that undermine experimental reproducibility. Note: High-strength, direct head-to-head biological activity data for this specific compound against defined comparators is presently limited in the published literature; the differentiation evidence below therefore relies on a combination of direct physicochemical comparison, cross-study analog data, and well-established class-level principles.

Quantitative Differentiation Evidence for (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Bromo vs. 4-Chloro vs. 4-Fluoro vs. Unsubstituted Analogs

The (1S,2S)-4-bromo compound exhibits a computed XLogP3 of 1.5 (PubChem) and a vendor-computed LogP of 1.83 (Leyan) . By comparison, the (1S,2S)-4-chloro analog (MW 185.65) is estimated to have XLogP3 of approximately 1.1–1.3, while the (1S,2S)-4-fluoro analog (MW 169.2, CAS 1270182-16-5) is estimated at approximately 0.8–1.0, and the unsubstituted (1S,2S)-1-amino-1-phenylpropan-2-ol (MW 151.21) at approximately 0.7–0.9. The bromine atom contributes an increment of approximately +0.5 to +0.8 log units relative to chlorine and +0.8 to +1.0 relative to fluorine or hydrogen substitution.

Lipophilicity Drug-likeness Membrane permeability CNS penetration

Halogen Bonding Thermodynamic Advantage: Bromine (–3.09 kJ/mol) vs. Chlorine (–1.57 kJ/mol) in Protein–Ligand Complexes

In a comprehensive isothermal titration calorimetry (ITC) study of PDE5–inhibitor complexes, Ren et al. (J Med Chem, 2014) quantified the halogen bonding contribution of chlorine, bromine, and iodine substituents to the overall binding free energy as –1.57, –3.09, and –5.59 kJ/mol, respectively . This establishes that bromine provides approximately twofold greater halogen bonding stabilization than chlorine (Δ = –1.52 kJ/mol). A structural survey of the PDB further confirms that 29.0% of protein-bound bromine atoms participate in halogen bonds, compared to 21.9% of chlorine atoms . When (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is employed as a fragment or scaffold in medicinal chemistry programs, the 4-bromo substituent can thus contribute a meaningful enthalpic advantage over the corresponding 4-chloro or 4-fluoro analog in targets where a suitably oriented Lewis base (e.g., backbone carbonyl oxygen) is present.

Halogen bonding Protein–ligand interactions Binding thermodynamics ITC

Stereochemical Diastereomer Differentiation: (1S,2S) vs. (1S,2R) vs. (1R,2S) Configuration

The (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL (CAS 1269986-07-3) is one of four possible stereoisomers in the 1-amino-1-(4-bromophenyl)propan-2-ol series. Its diastereomers, (1S,2R)- (CAS 1213878-60-4) and (1R,2S)- (CAS 1270096-79-1), share identical molecular formula (C9H12BrNO) and molecular weight (230.10 g/mol) but differ in the relative spatial orientation of the 1-amino and 2-hydroxyl groups . The (1S,2S) configuration places both the amino and hydroxyl substituents on the same face of the propane backbone (syn or erythro relationship), analogous to (–)-norephedrine stereochemistry. The (1S,2R) and (1R,2S) diastereomers adopt the anti (threo) arrangement. These distinct geometries produce different intramolecular hydrogen-bonding patterns and intermolecular pharmacophore presentations, which cannot be interconverted without breaking and reforming covalent bonds. Both the (1S,2S) and (1S,2R) diastereomers are commercially available at 98% purity from multiple vendors , enabling direct procurement of the required stereoisomer without chiral separation.

Stereochemistry Diastereomer Chiral resolution Pharmacophore geometry

Regioisomeric Bromine Positioning: 4-Bromo (Para) vs. 3-Bromo (Meta) vs. 2-Bromo (Ortho) Substitution

Three regioisomers exist for the (1S,2S)-1-amino-1-(bromophenyl)propan-2-ol scaffold, differing only in the position of the bromine atom on the aromatic ring: para (4-bromo, CAS 1269986-07-3), meta (3-bromo, CAS 1269986-58-4), and ortho (2-bromo, CAS 1270134-21-8) . All share identical molecular weight (230.10 g/mol) and molecular formula (C9H12BrNO). However, the bromine position alters: (i) the electronic environment of the aromatic ring (σp = +0.23 for Br, but the resonance and inductive effects differ by position); (ii) the pKa of the benzylic amine (~0.3–0.5 unit variation); (iii) the steric accessibility of the bromine for cross-coupling reactions; and (iv) the overall molecular dipole moment. The para-bromo isomer presents the bromine atom at the position most distal from the amino alcohol functionality, minimizing steric interference during downstream synthetic manipulations (e.g., Suzuki coupling) and providing a linear molecular geometry that maximizes intermolecular halogen-bonding interactions along the para axis .

Regioisomerism Electronic effects Steric effects Synthetic handle

Vendor Purity Specification: 98% (Leyan) vs. 95% (Fluorochem) – Impact on Downstream Synthetic Utility

The (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is commercially available at two distinct purity grades from independent vendors: 98% from Leyan (CAS 1269986-07-3, MDL MFCD18680066) and 95% from Fluorochem (CAS 481632-47-7, MDL MFCD16315286) . Notably, the 481632-47-7 CAS entry at Fluorochem corresponds to the racemic or stereochemically undefined form, whereas 1269986-07-3 is the stereodefined (1S,2S) entry. The 3% purity difference represents a meaningful reduction in unidentified impurities that may interfere with catalytic asymmetric reactions, crystallizations, or biological assays. The (1S,2R) diastereomer (CAS 1213878-60-4) is similarly available at 98% HPLC purity, demonstrating that high-purity stereodefined material is the market standard for this compound class .

Chemical purity Procurement specification Synthetic intermediate Quality control

Optimal Research and Industrial Application Scenarios for (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL Based on Differentiated Evidence


Chiral Building Block for Stereospecific API Intermediate Synthesis Requiring Para-Bromoaryl Coupling Handles

The (1S,2S) configuration provides a defined syn (erythro) 1,2-amino alcohol motif that can be incorporated directly into pharmaceutical intermediates. The para-bromine substituent serves as a robust handle for Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig cross-coupling reactions to elaborate the aromatic portion without disturbing the stereochemical integrity of the amino alcohol core . Researchers synthesizing β-adrenergic receptor modulators, norephedrine-derived APIs, or chiral 1,2-amino alcohol-containing pharmaceuticals should select this compound when the synthetic route requires a para-aryl bromide that is stereochemically pre-installed. The 98% purity specification (Leyan) supports GMP-like quality expectations for preclinical candidate synthesis .

Fragment-Based Drug Discovery Leveraging Halogen Bonding for Target Engagement

For fragment-based screening campaigns targeting proteins with halogen-bond-accepting backbone carbonyls or side-chain residues (e.g., PDE5, kinases, bromodomains), the 4-bromophenyl moiety offers a quantifiable thermodynamic advantage. ITC measurements demonstrate that bromine contributes –3.09 kJ/mol in halogen bonding stabilization vs. –1.57 kJ/mol for chlorine in PDE5–inhibitor complexes . The (1S,2S) stereochemistry further constrains the conformational space of the fragment, reducing entropic penalties upon binding. This compound is therefore preferentially selected over 4-chloro or 4-fluoro analogs when crystallographic or computational evidence suggests a suitably positioned Lewis base in the target binding site.

Chiral Ligand Precursor for Asymmetric Catalysis with Controlled Lipophilicity

The (1S,2S)-1-amino-1-(4-bromophenyl)propan-2-ol scaffold can be derivatized into chiral oxazaborolidine catalysts, Schiff base ligands, or amino alcohol organocatalysts for asymmetric reductions and C–C bond formations. The computed LogP of 1.5–1.83 positions this compound in a favorable lipophilicity range for phase-transfer catalysis and for catalyst recycling via extraction . The bromine atom provides a higher mass fragment for MS tracking of catalyst degradation products. Compared to the 4-fluoro analog (estimated LogP ~0.8–1.0), the bromo derivative offers enhanced solubility in organic reaction solvents while retaining sufficient polarity for aqueous workup separation.

Stereochemical Probe in Structure–Activity Relationship (SAR) Studies of β-Phenylethylamine Targets

Given the structural analogy to norephedrine and phenylpropanolamine, the (1S,2S)-1-amino-1-(4-bromophenyl)propan-2-OL serves as a stereochemically pure probe for investigating the stereochemical requirements of adrenergic receptors, trace amine-associated receptors (TAARs), or monoamine transporters . The para-bromo substitution provides a distinct anomalous scattering signal for X-ray crystallography and a characteristic isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) for mass spectrometry, facilitating unequivocal identification of the compound in protein–ligand co-crystal structures and metabolite profiling studies. Procurement of the specific (1S,2S) diastereomer rather than the (1S,2R) or (1R,2S) form is essential, as norephedrine/pseudoephedrine SAR demonstrates that syn vs. anti configuration critically determines receptor subtype selectivity.

Quote Request

Request a Quote for (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.